![molecular formula C18H26N4O6S B1398181 2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate CAS No. 258289-54-2](/img/structure/B1398181.png)
2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate
Overview
Description
The compound “2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate” is a chemical compound . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES stringO=C1NC2CSC (CCCCC (=O)ON3C (=O)CCC3=O)C2N1
. The isomeric SMILES string is C1CC (=O)N (C1=O)OC (=O)CCCC [C@H]2 [C@@H]3 [C@H] (CS2)NC (=O)N3
. The InChI string is InChI=1S/C14H19N3O5S/c18-10-5-6-11 (19)17 (10)22-12 (20)4-2-1-3-9-13-8 (7-23-9)15-14 (21)16-13/h8-9,13H,1-7H2, (H2,15,16,21)/t8-,9-,13-/m0/s1
.
Scientific Research Applications
Antibody-Drug Conjugation (ADC)
This compound serves as a bifunctional linker in the design of ADCs . ADCs are targeted cancer therapies that combine the specificity of antibodies with the cytotoxic potency of drugs. The linker’s role is crucial as it connects the antibody to the drug, ensuring stability in the bloodstream and release of the drug upon reaching the target cells.
Pharmacological Research
The thieno[3,4-d]imidazole moiety within the compound’s structure is of particular interest in pharmacology. It’s often explored for its potential anticonvulsant properties , which could lead to the development of new treatments for epilepsy .
Mechanism of Action
Target of Action
Similar compounds, such as 2,5-dioxopyrrolidin-1-yl acrylate, have been shown to interact with proteins, specifically modifying lysine residues .
Mode of Action
It is known that similar compounds can react with specific antibodies to modify lysine residues . This suggests that the compound may interact with its targets through a similar mechanism, potentially leading to changes in protein structure or function.
Pharmacokinetics
A related compound demonstrated high metabolic stability on human liver microsomes and relatively weak inhibition of cyp3a4, cyp2d6, and cyp2c9 isoforms of cytochrome p450
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O6S/c23-13(5-2-1-4-12-17-11(10-29-12)20-18(27)21-17)19-9-3-6-16(26)28-22-14(24)7-8-15(22)25/h11-12,17H,1-10H2,(H,19,23)(H2,20,21,27)/t11-,12-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSUWQYKZFQMST-PRXAMGSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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